Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate
Overview
Description
Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate is an organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a hydrazinyl-oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by the addition of methyl oxalate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-(2-chlorobenzoyl)hydrazine.
Step 2: Reaction of 2-(2-chlorobenzoyl)hydrazine with methyl oxalate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorobenzoyl)hydrazinecarboxylate: Shares a similar core structure but differs in the functional groups attached.
2-Chlorobenzoyl hydrazine: A simpler analog with fewer functional groups.
Methyl 2-chlorobenzoate: Lacks the hydrazinyl and oxoacetate moieties, making it less versatile in reactions.
Uniqueness
Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural complexity provides opportunities for the development of novel compounds with tailored properties for specific applications.
Properties
IUPAC Name |
methyl 2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-17-10(16)9(15)13-12-8(14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHNJVAYZMBNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165398 | |
Record name | Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956380-00-9 | |
Record name | Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956380-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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